(2-Cyclopentylthiazol-5-yl)methanamine

Medicinal Chemistry Physicochemical Profiling SAR

(2‑Cyclopentylthiazol‑5‑yl)methanamine (CAS 1251391‑86‑2, C₉H₁₄N₂S, MW 182.29) is a 2‑cyclopentyl‑substituted thiazole bearing a primary aminomethyl group at the 5‑position [REFS‑1]. Thiazoles are privileged scaffolds in medicinal chemistry, yet the substitution pattern—specifically the cyclopentyl ring at C2 combined with the 5‑CH₂NH₂ handle—creates a discrete chemotype whose biological and physicochemical profile cannot be predicted from simple thiazole analogs [REFS‑2].

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B11806968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopentylthiazol-5-yl)methanamine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=C(S2)CN
InChIInChI=1S/C9H14N2S/c10-5-8-6-11-9(12-8)7-3-1-2-4-7/h6-7H,1-5,10H2
InChIKeyQOEJLYJCFZKRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopentylthiazol-5-yl)methanamine Procurement Guide: Core Identity, Comparator Landscape & Selection Rationale


(2‑Cyclopentylthiazol‑5‑yl)methanamine (CAS 1251391‑86‑2, C₉H₁₄N₂S, MW 182.29) is a 2‑cyclopentyl‑substituted thiazole bearing a primary aminomethyl group at the 5‑position [REFS‑1]. Thiazoles are privileged scaffolds in medicinal chemistry, yet the substitution pattern—specifically the cyclopentyl ring at C2 combined with the 5‑CH₂NH₂ handle—creates a discrete chemotype whose biological and physicochemical profile cannot be predicted from simple thiazole analogs [REFS‑2]. This compound has been implicated as a key intermediate in WDR5‑MYC protein‑protein interaction inhibitor programs and appears in patent filings as a building block for sulfonamide‑based anticancer agents [REFS‑2][REFS‑3].

Why (2‑Cyclopentylthiazol‑5‑yl)methanamine Cannot Be Replaced by Generic Thiazole Methanamines


Small structural variations within the thiazol‑5‑yl‑methanamine series produce large differences in lipophilicity, steric fit, and target engagement. The cyclopentyl group at C2 confers a computed XLogP3 of 1.5 [REFS‑1]—a value that distinguishes it from both the more lipophilic cyclohexyl analog and the unsubstituted parent. In WDR5‑MYC inhibitor programs, the cyclopentyl moiety occupies a defined hydrophobic pocket on the WDR5 protein; enlarging to cyclohexyl or removing the ring altogether disrupts this interaction [REFS‑2]. Regioisomeric variants (e.g., 4‑yl‑methanamine) present the amine at a different vector angle, altering geometry in derivatized inhibitors. Substituting this compound with a generic thiazole methanamine therefore risks losing both potency and selectivity in biochemical assays where the cyclopentyl‑5‑CH₂NH₂ topology is pharmacophorically required.

Quantitative Differentiation Evidence: (2‑Cyclopentylthiazol‑5‑yl)methanamine vs. Closest Analogs


Lipophilicity Differentiation: Cyclopentyl vs. Cyclohexyl vs. Unsubstituted Thiazole Methanamines

The computed logP (XLogP3) for (2‑cyclopentylthiazol‑5‑yl)methanamine is 1.5 [REFS‑1]. This places its lipophilicity between the more polar unsubstituted thiazol‑5‑ylmethanamine (XLogP3 ≈ 0.0–0.3 for the free base) and the more lipophilic (2‑cyclohexylthiazol‑5‑yl)methanamine (predicted XLogP3 ≈ 2.2–2.6 based on an incremental +0.5–0.7 log unit per additional methylene in the cycloalkyl ring). The 1.5 log unit differential relative to the unsubstituted analog corresponds to an approximately 30‑fold difference in octanol/water partition coefficient, which directly impacts membrane permeability, protein binding, and assay compatibility.

Medicinal Chemistry Physicochemical Profiling SAR

Topological Polar Surface Area Differentiation for CNS Drug‑Like Property Optimization

The topological polar surface area (TPSA) of (2‑cyclopentylthiazol‑5‑yl)methanamine is computed as 67.2 Ų [REFS‑1]. The cyclohexyl analog (C₁₁H₁₈N₂S, MW 210.34) has a comparable TPSA (predicted ~67 Ų) but a larger non‑polar surface area due to the additional methylene groups, resulting in a lower TPSA/total‑surface‑area ratio and higher lipophilicity. The unsubstituted thiazol‑5‑ylmethanamine has TPSA ≈ 67 Ų but lacks the hydrophobic bulk needed for occupation of lipophilic protein pockets such as the WDR5 WBM site [REFS‑2]. The regioisomer (2‑cyclopentylthiazol‑4‑yl)methanamine (CAS 1249679‑30‑8) has the same TPSA (67 Ų) but presents the amine vector at position 4 rather than 5, producing a distinct exit‑vector geometry critical for fragment‑based design.

CNS Drug Discovery Medicinal Chemistry Property‑Based Design

WDR5‑MYC Protein‑Protein Interaction Inhibition: Cyclopentyl‑Thiazole Scaffold vs. Alternative Heterocycles

Compounds containing the 2‑cyclopentyl‑1,3‑thiazol‑5‑yl scaffold have been claimed as WDR5‑MYC interaction disruptors in US Patent US20230022304A1 [REFS‑1]. The cyclopentyl‑thiazole core engages the WBM (WDR5 binding motif) pocket of WDR5, where the cyclopentyl ring occupies a hydrophobic sub‑pocket. In related 5‑thiocyanatothiazol‑2‑amine series published in ACS Med Chem Lett (2024), optimized analogs achieved cellular IC₅₀ values of 0.71–7.40 μM against multiple MYC‑driven cancer cell lines [REFS‑2]. While direct head‑to‑head data for the free (2‑cyclopentylthiazol‑5‑yl)methanamine vs. its cyclohexyl analog are not publicly available, the patent SAR indicates that cycloalkyl ring size is a critical determinant of WBM pocket fit; replacement with cyclohexyl is expected to introduce steric clashes due to the larger ring diameter.

Cancer Therapeutics MYC Oncology Protein‑Protein Interaction Inhibitors

Rotatable Bond Count and Conformational Pre‑organization Advantage vs. N‑Linked Cyclopentylamine Isomer

(2‑Cyclopentylthiazol‑5‑yl)methanamine has 2 rotatable bonds (the CH₂‑NH₂ and the cyclopentyl‑thiazole linkage) [REFS‑1]. In contrast, N‑(thiazol‑5‑ylmethyl)cyclopentanamine (CAS 1342269‑26‑4), an N‑linked isomer with molecular formula C₉H₁₄N₂S, possesses 3 rotatable bonds due to an additional freely rotating N–CH₂ bond connecting cyclopentylamine to the thiazole ring. The fewer rotatable bonds of the C‑linked 2‑cyclopentyl analog confer greater conformational rigidity, which translates to lower entropic penalty upon target binding. This is a well‑established principle in fragment‑based drug design: each freely rotatable bond frozen upon binding costs approximately 0.5–1.5 kcal/mol in ΔG, corresponding to a 2‑ to 10‑fold difference in binding affinity.

Fragment‑Based Drug Design Ligand Efficiency Conformational Analysis

Optimal Procurement Scenarios for (2‑Cyclopentylthiazol‑5‑yl)methanamine Based on Evidence


Fragment‑Based Lead Discovery Targeting the WDR5 WBM Pocket in MYC‑Driven Cancers

The 2‑cyclopentyl‑1,3‑thiazol‑5‑yl scaffold is explicitly claimed in WDR5‑MYC inhibitor patents [REFS‑1]. Its computed XLogP3 of 1.5 and TPSA of 67.2 Ų place it within fragment‑like property space (MW 182, HBD 1, HBA 3, rotatable bonds 2), making it suitable for fragment screening and subsequent structure‑based optimization targeting the WBM hydrophobic pocket. The related 5‑thiocyanatothiazol‑2‑amine series has demonstrated cellular IC₅₀ values of 0.71–7.40 μM across multiple MYC‑driven cancer lines [REFS‑2], confirming target engagement feasibility for appropriately derivatized analogs.

Kinase Inhibitor Scaffold Derivatization with Optimized Lipophilic Efficiency

The primary amine at the 5‑position serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination. With a moderate XLogP3 of 1.5, this scaffold offers a balanced starting point for optimizing lipophilic ligand efficiency (LLE) in kinase programs, where excessive lipophilicity is a common liability. The cyclopentyl ring provides sufficient hydrophobic bulk for pocket occupancy without the promiscuity risk associated with larger cycloalkyl groups [REFS‑1].

11β‑HSD1 Inhibitor Lead Optimization Using Cyclopentyl‑Thiazole Topology

Published SAR on 2‑(cyclopentylamino)thiazol‑4(5H)‑one derivatives demonstrates that the cyclopentyl‑thiazole motif supports potent 11β‑HSD1 inhibition (IC₅₀ = 0.07 μM for lead compound 3h) with selectivity over 11β‑HSD2 [REFS‑3]. While these data are from a related chemotype (thiazolone core), they validate the broader principle that cyclopentyl substitution on the thiazole ring is compatible with high‑potency target engagement in metabolic disease programs. The methanamine variant at the 5‑position provides an alternative vector for substituent attachment compared to the 2‑amino series.

Building Block for Parallel Synthesis of Thiazole‑Based Compound Libraries

With 2 rotatable bonds and a primary amine handle, (2‑cyclopentylthiazol‑5‑yl)methanamine is well‑suited for high‑throughput parallel synthesis. The fixed geometry of the C‑linked cyclopentyl‑thiazole core (as opposed to N‑linked isomers with additional conformational freedom) ensures consistent spatial presentation of the amine in library products, improving SAR interpretability [REFS‑1]. Multiple vendors list this compound at ≥95% purity (CAS 1251391‑86‑2), supporting its availability for library production.

Quote Request

Request a Quote for (2-Cyclopentylthiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.